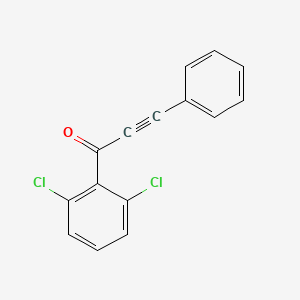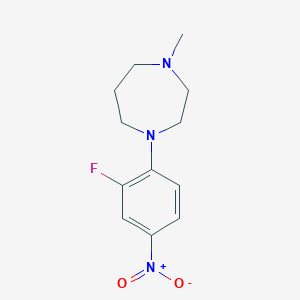
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- is an organic compound that belongs to the class of acetylenic ketones. These compounds are characterized by the presence of a triple bond between carbon atoms and a ketone functional group. The compound’s structure includes a dichlorophenyl group and a phenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- typically involves the reaction of a suitable acetylene derivative with a dichlorophenyl ketone. Common synthetic routes may include:
Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alkenes or alkanes.
Scientific Research Applications
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- involves its interaction with molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-one, 1-(2,4-dichlorophenyl)-3-phenyl-
- 2-Propyn-1-one, 1-(2,6-difluorophenyl)-3-phenyl-
- 2-Propyn-1-one, 1-(2,6-dibromophenyl)-3-phenyl-
Uniqueness
2-Propyn-1-one, 1-(2,6-dichlorophenyl)-3-phenyl- is unique due to the presence of the dichlorophenyl group, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s electronic properties and interactions with other molecules.
Properties
CAS No. |
637767-66-9 |
|---|---|
Molecular Formula |
C15H8Cl2O |
Molecular Weight |
275.1 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H8Cl2O/c16-12-7-4-8-13(17)15(12)14(18)10-9-11-5-2-1-3-6-11/h1-8H |
InChI Key |
RSSQXXJHSUPTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12596577.png)

![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)

![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)

![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
